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Compound of Interest

Compound Name: RHPS4

Cat. No.: B10787305 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure,

and mechanism of action of RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium

methosulfate), a potent G-quadruplex ligand and telomerase inhibitor.

Chemical Properties and Structure
RHPS4, also known as 3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium

methosulfate, is a pentacyclic acridine compound.[1] Its planar structure allows it to intercalate

into and stabilize G-quadruplex (G4) DNA structures, which are four-stranded secondary

structures found in guanine-rich DNA sequences, such as those in human telomeres.[2][3] This

interaction is central to its biological activity.

Table 1: Physicochemical Properties of RHPS4
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Property Value Source

CAS Number 390362-78-4 [4]

Molecular Formula
C23H20F2N2O4S (or

C22H17F2N2 • CH3SO4)
[3][4]

Molecular Weight 458.48 g/mol (or 458.5 g/mol ) [3][4]

Appearance Solid [4]

Purity ≥98% [3]

Solubility

Soluble to 10 mM in water

(with gentle warming), to 20

mM in DMSO

UV max (λmax) 237, 294 nm [3]

Storage

Solid Powder: -20°C for 12

months, 4°C for 6 months. In

Solvent: -80°C for 6 months,

-20°C for 1 month.

[4][5]

Mechanism of Action: G-Quadruplex Stabilization
and Telomere Dysfunction
RHPS4 exerts its primary anti-tumor effects by targeting telomeres, the protective caps at the

ends of chromosomes. The G-rich strand of telomeric DNA can fold into G-quadruplex

structures. RHPS4 binds to and stabilizes these G4 structures, which in turn inhibits the activity

of telomerase, an enzyme crucial for telomere maintenance in most cancer cells.[1][6][7]

The stabilization of telomeric G-quadruplexes by RHPS4 leads to a rapid disruption of telomere

architecture, a process referred to as "telomere uncapping".[1][6] This occurs without

immediately affecting the overall length of the telomeric DNA.[1] A key event in this process is

the delocalization of the telomere-binding protein POT1 from the telomere shelterin complex,

while another component, TRF2, initially remains associated.[1][6] The loss of POT1 exposes

the telomere ends, which are then recognized by the cell as DNA double-strand breaks.[1][8]
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This perceived damage triggers a potent DNA damage response (DDR), activating the ATR

(Ataxia Telangiectasia and Rad3-related) and subsequently the ATM (Ataxia-Telangiectasia

Mutated) signaling pathways.[1][9] This leads to the phosphorylation of downstream factors like

H2AX (forming γ-H2AX), RAD17, and 53BP1, which form foci at the damaged telomeres

(Telomere Dysfunction-Induced Foci, or TIFs).[1][6] The sustained activation of this pathway

ultimately results in cell cycle arrest, senescence, or apoptosis, thereby inhibiting cancer cell

proliferation.[1][10]
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Biological Activity and Quantitative Data
RHPS4 is a potent inhibitor of telomerase and exhibits significant anti-proliferative activity

against a variety of cancer cell lines. Its efficacy is often observed over longer-term assays,

consistent with its mechanism of disrupting telomere function.[7]

Table 2: In Vitro Biological Activity of RHPS4

Parameter Cell Line / System Value Source

Telomerase Inhibition

(IC50)
TRAP Assay 0.33 µM [3][4][5]

Growth Inhibition

(GI50)
NCI-60 Panel (Mean) 13.18 µM [3]

Growth Inhibition

(IC50)

U2OS Osteosarcoma

(ALT-positive)
1.4 µM (120h) [11]

Growth Inhibition

(IC50)

SAOS-2

Osteosarcoma (ALT-

positive)

1.6 µM (120h) [11]

Growth Inhibition

(IC50)

HOS Osteosarcoma

(Telomerase-positive)
1.2 µM (120h) [11]

Growth Inhibition

(IC50)
KNS42 Glioblastoma 15.0 µM (72h) [12]

Growth Inhibition

(IC50)
C6 Glioma 26.0 µM (72h) [12]

Growth Inhibition

(IC50)
GB-1 Glioblastoma 32.0 µM (72h) [12]

Table 3: In Vivo Antitumor Activity of RHPS4
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Animal Model
Dosage &
Administration

Key Results Source

CG5 Breast Cancer

Xenografts

15 mg/kg, IV, daily for

15 days

~80% Tumor Weight

Inhibition (TWI); 40%

of mice cured.

[5]

Various Tumor

Xenografts

15 mg/kg, IV, daily for

15 days

~50% TWI; significant

tumor growth delay.
[5]

Experimental Protocols
The following sections outline generalized methodologies for studying the effects of RHPS4,

synthesized from multiple research reports.

Cell Lines: Human cancer cell lines (e.g., M14 melanoma, BJ-EHLT fibroblasts, U2OS

osteosarcoma) are cultured in appropriate media supplemented with fetal bovine serum and

antibiotics.[1][11]

RHPS4 Preparation: A stock solution of RHPS4 is prepared in DMSO or water. For

experiments, the stock is diluted in culture medium to the desired final concentrations (e.g.,

0.5 µM to 10 µM).[3][5]

Treatment: Cells are seeded and allowed to adhere overnight. The medium is then replaced

with medium containing RHPS4 or vehicle control (DMSO). Incubation times vary depending

on the assay, from a few hours (for DNA damage response) to several days (for proliferation

assays).[1][5]

The TRAP assay is used to measure telomerase activity.

Lysate Preparation: Cell pellets are lysed in a suitable buffer (e.g., CHAPS lysis buffer).

Telomerase Extension: The cell lysate (containing telomerase) is incubated with a substrate

oligonucleotide (TS). In the presence of active telomerase, telomeric repeats are added to

the 3' end of the TS primer. To test for direct inhibition, RHPS4 is added to the cell-free

lysates.[13]
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PCR Amplification: The extension products are then amplified by PCR using forward (TS)

and reverse primers.

Detection: The PCR products are resolved on a polyacrylamide gel and visualized. A

reduction in the characteristic DNA ladder indicates inhibition of telomerase activity.[13]

This method visualizes the colocalization of DNA damage response proteins at telomeres.

Cell Preparation: Cells are grown on coverslips and treated with RHPS4 (e.g., 1 µM for 3-8

hours).[1]

Fixation and Permeabilization: Cells are fixed with formaldehyde and permeabilized with a

detergent like Triton X-100.

Antibody Staining: Cells are incubated with primary antibodies against a telomeric protein

(e.g., TRF1, red) and a DNA damage marker (e.g., γ-H2AX, green).[1][6]

Secondary Antibody and Mounting: Fluorescently-labeled secondary antibodies are used for

detection. Coverslips are mounted onto slides with a mounting medium containing DAPI to

stain the nucleus.

Microscopy: Images are acquired using a confocal microscope. The colocalization of red and

green signals indicates the formation of TIFs.[1]
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General Experimental Workflow for RHPS4 Evaluation
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General Experimental Workflow for RHPS4 Evaluation

Conclusion
RHPS4 is a well-characterized G-quadruplex ligand that functions as a potent telomerase

inhibitor. Its mechanism of action involves the stabilization of telomeric G4 DNA, leading to

telomere uncapping, the displacement of POT1, and the activation of a robust DNA damage

response. This ultimately results in cancer cell death. The data and protocols summarized in
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this guide provide a solid foundation for researchers and drug development professionals

interested in targeting telomeres and G-quadruplexes for cancer therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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